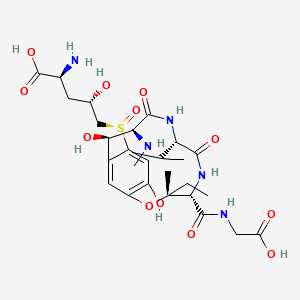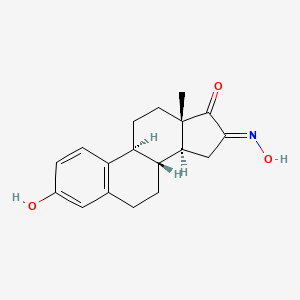![molecular formula C14H16N3.CH3O4S<br>C15H19N3O4S B1242402 Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate CAS No. 68259-00-7](/img/structure/B1242402.png)
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate is a chemical compound with the molecular formula C15H19N3O4S and a molecular weight of 337.39 g/mol . It is also known by other names such as Basic Yellow 87 and Maxilon Yellow 4GL . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate involves several steps. One common method includes the reaction of 1-methyl-4-pyridylhydrazine with methyl phenyl ketone under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with methyl sulfate to yield the final product . The reaction conditions typically involve the use of solvents such as acetonitrile and water, with phosphoric acid as a catalyst .
Analyse Chemischer Reaktionen
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridinium ring is substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: It serves as a staining agent in microscopy and histology.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate involves its interaction with various molecular targets. It can bind to nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . The compound can also participate in redox reactions, affecting cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate is unique compared to other similar compounds due to its specific hydrazone and pyridinium functional groups. Similar compounds include:
- Pyridinium, 1-methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]-, sulfate
- 1-Methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]pyridinium methyl sulfate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
68259-00-7 |
|---|---|
Molekularformel |
C14H16N3.CH3O4S C15H19N3O4S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate |
InChI |
InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
LLLILZLFKGJCCV-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Isomerische SMILES |
C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Synonyme |
maxilon yellow 4GL MY 4GL compound |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


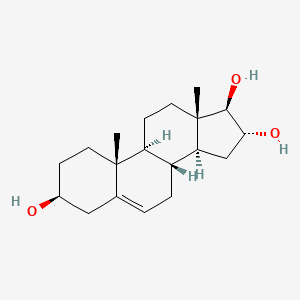
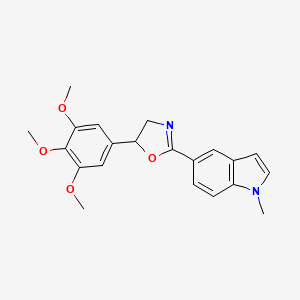
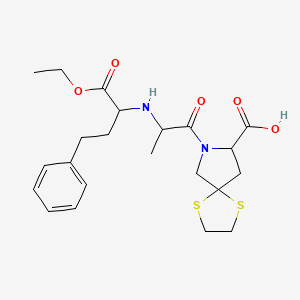
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1242327.png)
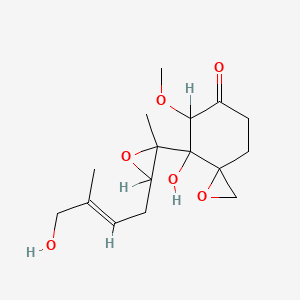
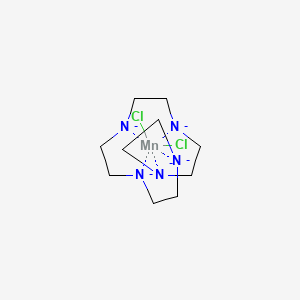
![[(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B1242330.png)
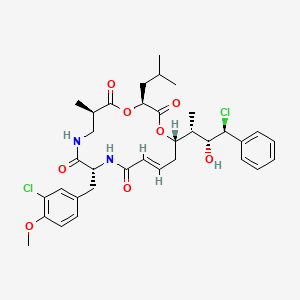
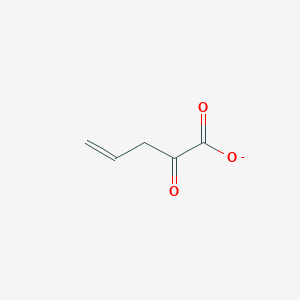
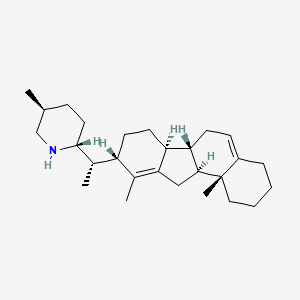
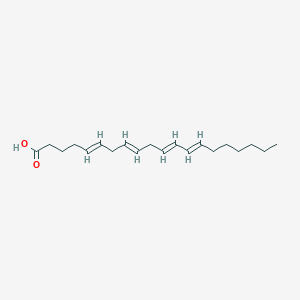
![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)
